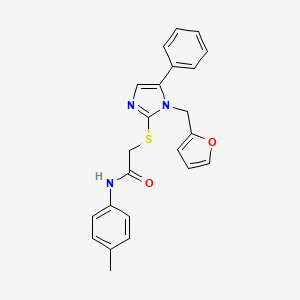

2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

This compound features a multifaceted structure comprising an imidazole core substituted with a furan-2-ylmethyl group at the N1 position and a phenyl group at C3. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a p-tolyl (4-methylphenyl) group. The imidazole-thioacetamide scaffold is known for its versatility in medicinal chemistry, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-17-9-11-19(12-10-17)25-22(27)16-29-23-24-14-21(18-6-3-2-4-7-18)26(23)15-20-8-5-13-28-20/h2-14H,15-16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURKGOPMKUYGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the imidazole derivative.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The thioether linkage can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various thioether derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the imidazole ring, in particular, suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a common acetamide backbone with several derivatives but differs in heterocyclic cores and substituents:

- Triazole derivatives (e.g., 6a) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms .

- Substituent Effects : The furan-2-ylmethyl group introduces oxygen-based polarity, contrasting with halogenated (e.g., 9c’s bromophenyl) or nitro-substituted (e.g., W1’s dinitrophenyl) groups, which enhance electron-withdrawing effects and lipophilicity .

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s C=O stretch (~1670 cm⁻¹) and NH stretch (~3260 cm⁻¹) align with acetamide derivatives in and . The furan C-O-C stretch (~1250 cm⁻¹) distinguishes it from naphthalene-containing analogs .

- NMR : The p-tolyl methyl group (~2.3 ppm in ¹H NMR) and furan protons (~6.3–7.4 ppm) provide distinct signatures compared to nitro-substituted derivatives (e.g., 6b: δ 8.61 ppm for aromatic protons) .

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that features a unique combination of structural elements, including a furan ring, an imidazole ring, and a thioacetamide group. These structural characteristics suggest potential biological activities that merit detailed exploration.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | 2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |

| Molecular Formula | C24H23N3O2S |

| Molecular Weight | Approximately 405.52 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The imidazole ring can interact with various enzymes or receptors, potentially modulating their activity. The furan and thioacetamide groups may also enhance the compound's reactivity and biological interactions.

Biological Activity Overview

Research on similar compounds has indicated a range of biological activities, including:

- Antimicrobial Activity: Compounds with imidazole and furan moieties have been studied for their antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties: The structural components may interact with cancer cell pathways, inhibiting proliferation or inducing apoptosis.

- Enzyme Inhibition: Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is relevant in melanogenesis and skin-related disorders.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds structurally similar to 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide:

Tyrosinase Inhibition

A study focused on furan-chalcone derivatives demonstrated significant inhibitory activity against mushroom tyrosinase, with IC50 values lower than standard inhibitors like kojic acid. This suggests a potential for developing skin-lightening agents or treatments for hyperpigmentation conditions .

Anticancer Potential

Research indicates that imidazole derivatives exhibit anticancer properties by targeting various enzymes involved in cancer cell proliferation. For instance, compounds similar to the target compound have been shown to inhibit thymidylate synthase and HDAC enzymes, which are critical in cancer biology .

Comparative Analysis

A comparative analysis of 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide with related compounds highlights its unique structural features and potential advantages:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | Antimicrobial, Anticancer | Unique combination of furan and imidazole |

| 2-((1-(furan-2-ylmethyl)-5-phenyldihydroxybenzene)thio)-N-(phenyl)acetamide | Moderate enzyme inhibition | Lacks p-tolyl group |

| N-(3-chlorophenyl)-2-((1-(furan-2-ylymethyl)-5-phenyldihydroxybenzene)thio)acetamide | Antimicrobial | Chlorophenyl substitution |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions, particularly during imidazole ring formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution at the thioether linkage .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclization .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.8–5.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 459.12) and fragmentation patterns .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .

Q. What strategies address solubility challenges in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS .

- Surfactants : Polysorbate-80 (0.05%) to stabilize aqueous solutions for in vitro testing .

- Salt Forms : Synthesize hydrochloride salts to improve water solubility .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

Methodological Answer:

- SAR Studies : Replace the p-tolyl group with electron-withdrawing substituents (e.g., -CF₃) to improve target binding affinity .

- Prodrug Design : Introduce ester linkages at the acetamide moiety for controlled release .

- Toxicity Screening : Use zebrafish models to assess hepatotoxicity and neurotoxicity of derivatives .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Replicate studies under uniform conditions (e.g., fixed ATP concentration in kinase inhibition assays) .

- Meta-Analysis : Compare IC₅₀ values across publications, accounting for variations in cell lines (e.g., HEK293 vs. HeLa) .

- Molecular Docking : Validate target interactions using software like AutoDock Vina to explain divergent results .

Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes (e.g., COX-2) upon compound binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for mechanistic insights .

Q. How can researchers leverage structural analogs to explore new applications?

Methodological Answer:

- Comparative Synthesis : Synthesize analogs with thiazole or triazole rings instead of furan to modulate pharmacokinetics .

- In Silico Screening : Use ChemAxon or Schrödinger Suite to predict off-target interactions and repurpose the scaffold .

- Crystallography : Resolve X-ray structures of analog-target complexes (e.g., with CYP450 enzymes) to guide optimization .

Data Analysis & Validation

Q. What statistical methods are critical for validating bioactivity data?

Methodological Answer:

- Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- ANOVA with Tukey’s Test : Compare mean activity across derivatives (e.g., p < 0.05 for significance) .

- Principal Component Analysis (PCA) : Identify key structural descriptors influencing activity in high-throughput datasets .

Q. How should stability studies under physiological conditions be conducted?

Methodological Answer:

- Forced Degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .

- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the thioether bond) .

- Accelerated Stability Testing : Use 40°C/75% RH for 6 months to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.